5-hydroxy-1H-indazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-hydroxy-1H-indazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOZSGMSABEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572883 | |
| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213330-84-8 | |
| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired indazole product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 5 participates in nucleophilic substitution under acidic or basic conditions:
| Reagent | Conditions | Product Formed | Source |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Anhydrous DCM, 0–25°C | 5-Chloro-1H-indazole-4-carbaldehyde | |
| Phosphorus tribromide (PBr₃) | Reflux, 80°C | 5-Bromo-1H-indazole-4-carbaldehyde |
Key Findings :
-
Substitution proceeds via SN2 mechanisms, with higher yields in polar aprotic solvents .
-
Halogenated derivatives show enhanced electrophilicity for downstream coupling reactions .
Aldehyde-Specific Reactions
The aldehyde group undergoes oxidation, reduction, and condensation:
Oxidation
| Reagent | Conditions | Product Formed | Source |
|---|---|---|---|
| KMnO₄ (aqueous) | 80°C, 6 hrs | 5-Hydroxy-1H-indazole-4-carboxylic acid | |
| FeCl₃ (catalytic) | H₂O, 100°C, 24 hrs | Partial oxidation to carboxylate salts |
Reduction
| Reagent | Conditions | Product Formed | Source |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 5-Hydroxy-1H-indazole-4-methanol | |
| LiAlH₄ | THF, reflux | 5-Hydroxy-1H-indazole-4-methanol |
Notes :
Cyclization and Heterocycle Formation
The aldehyde group facilitates cyclization with amines or hydrazines:
| Reagent | Conditions | Product Formed | Source |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | Pyrazole-fused indazole derivatives | |
| Arylboronic acids | CuI, K₂CO₃, DMF | Indazole-boronate complexes |
Example Reaction :
5-Hydroxy-1H-indazole-4-carbaldehyde reacts with 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde and boronic acids to form fluorescent boron complexes under reflux .
Condensation Reactions
The aldehyde participates in Schiff base formation and imine synthesis:
| Reagent | Conditions | Product Formed | Source |
|---|---|---|---|
| Primary amines | EtOH, RT, 12 hrs | Imine-linked indazole derivatives | |
| TosMIC reagents | DMPU, 90°C | 1,4,5-Trisubstituted imidazoles |
Key Application :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst | Product Formed | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd-PEPPSI/IPr | Biaryl-indazole hybrids | |
| Buchwald-Hartwig | CuI, K₂CO₃ | N-Arylindazole carbaldehydes |
Optimized Conditions :
-
Suzuki couplings require Pd-PEPPSI/IPr catalysts for high yields (>85%) .
-
Ullmann-type couplings with CuI proceed efficiently in DMPU with 4 Å molecular sieves .
Comparative Reactivity
Stability and Degradation
Scientific Research Applications
5-Hydroxy-1H-indazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-1H-indazole-4-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 5-hydroxy-1H-indazole-4-carbaldehyde with key analogs based on substitution patterns and heterocyclic cores:
Physicochemical Properties
- Melting Points: 4-Methyl-1H-imidazole-5-carbaldehyde: 165–166°C 1H-Indole-4-carbaldehyde: Not reported, but analogs typically melt between 100–150°C . 5-Methyl-1H-indazole-4-carbaldehyde: No direct data; methyl groups may lower melting points compared to hydroxylated derivatives .
- Solubility: Hydroxyl and aldehyde groups in this compound likely improve aqueous solubility compared to methyl or chloro analogs. Imidazole derivatives (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde) exhibit moderate solubility in polar organic solvents like methanol .
Biological Activity
5-Hydroxy-1H-indazole-4-carbaldehyde (CAS No. 213330-84-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 366.5 ± 15.0 °C |
| Melting Point | 189 °C |
Anticancer Properties
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . The mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator .
- Gene Expression Modulation : It influences gene expression related to oxidative stress response and apoptosis through interaction with transcription factors .
- Cell Signaling Pathways : The compound affects various signaling pathways, leading to altered cellular responses, including apoptosis and proliferation .
Study on Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers synthesized various indazole derivatives, including this compound, and evaluated their anticancer properties. The findings revealed that this compound significantly inhibited the growth of several cancer cell lines with IC₅₀ values in the low micromolar range .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of indazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-hydroxy-1H-indazole-4-carbaldehyde?
- Methodological Answer : The synthesis of this compound can be approached via cyclization reactions or functional group transformations. For example, Vilsmeier-Haack formylation of hydroxylated indazole precursors is a viable route, as demonstrated in analogous aldehyde syntheses . Additionally, oxidative methods using Mn(IV) oxide in dichloromethane have been effective for similar imidazole carbaldehydes, yielding >85% purity under controlled conditions . Researchers should optimize reaction parameters (e.g., solvent, temperature, and catalyst) based on precursor reactivity.
Q. How can researchers purify this compound effectively?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol-water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients is recommended. For hydrates or acidic salts, purification via pH-controlled precipitation (e.g., adjusting to pH 4–6 using weak acids) can isolate the compound, as seen in related hydroxy-imidazole systems . High-performance liquid chromatography (HPLC) with C18 columns may resolve impurities in complex mixtures.
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the aldehyde proton (~9–10 ppm) and hydroxyl group. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. Mass spectrometry (ESI-TOF) provides molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ensures structural accuracy .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic refinement of this compound?
- Methodological Answer : SHELXL is ideal for refining small-molecule crystal structures, especially for high-resolution or twinned data. Key steps include:
- Data Handling : Import intensity data (HKL format) and define unit cell parameters.
- Refinement : Use least-squares minimization with restraints for bond lengths/angles. For disordered regions, apply PART commands to model alternate conformations .
- Validation : Check R-factors (target < 0.05), residual density maps, and Hirshfeld surfaces to resolve conflicts in electron density .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria.
- Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian, B3LYP/6-31G*) with XRD data to validate conformers .
- Synchrotron Studies : High-flux X-rays can resolve subtle structural features missed in lab-source XRD.
- Case Study: Hydroxybenzaldehyde derivatives showed discrepancies due to keto-enol tautomerism, resolved via combined XRD and IR analysis .
Q. What computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices (for electrophilic/nucleophilic sites) and molecular electrostatic potentials (MEPs) using Gaussian or ORCA .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, imidazole carbaldehydes have shown affinity for kinase active sites .
- Solubility Prediction : Use Abraham parameters or COSMO-RS to optimize solvent systems for synthesis/storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
